molecular formula C10H15NO3 B8623854 3-Methoxy-4-methoxymethoxybenzylamine

3-Methoxy-4-methoxymethoxybenzylamine

Cat. No.: B8623854
M. Wt: 197.23 g/mol
InChI Key: RWMQTNYSQZQJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-methoxymethoxybenzylamine is a benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and a methoxymethoxy group (-OCH₂OCH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.25 g/mol. The methoxymethoxy group introduces steric bulk and electron-donating effects, which influence solubility, reactivity, and metabolic stability.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[3-methoxy-4-(methoxymethoxy)phenyl]methanamine

InChI

InChI=1S/C10H15NO3/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,6-7,11H2,1-2H3

InChI Key

RWMQTNYSQZQJRY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)CN)OC

Origin of Product

United States

Comparison with Similar Compounds

4-Methoxybenzylamine

  • Substituents : Single methoxy group at the 4-position.
  • Molecular Formula: C₈H₁₁NO.
  • Molecular Weight : 137.18 g/mol.
  • Boiling Point : 236–237°C.
  • Solubility : Miscible in water, alcohol, and ether .
  • Key Differences : The absence of the 3-methoxy and 4-methoxymethoxy groups results in lower molecular weight, higher water solubility, and reduced steric hindrance compared to the target compound.

3-Chloro-4-methoxybenzylamine

  • Substituents : Chloro (-Cl) at 3-position and methoxy (-OCH₃) at 4-position.
  • Molecular Formula: C₈H₁₀ClNO.
  • Molecular Weight : 171.62 g/mol.
  • Key Differences : The electron-withdrawing chloro group reduces basicity and alters reactivity in nucleophilic substitutions compared to the electron-donating methoxymethoxy group in the target compound .

3,4-(Methylenedioxy)benzylamine

  • Substituents : Methylenedioxy (-O-CH₂-O-) bridging positions 3 and 4.
  • Molecular Formula: C₈H₉NO₂.
  • Molecular Weight : 151.16 g/mol.

Data Table: Comparative Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
4-Methoxybenzylamine 4-OCH₃ C₈H₁₁NO 137.18 236–237 Water, alcohol, ether
3-Chloro-4-methoxybenzylamine 3-Cl, 4-OCH₃ C₈H₁₀ClNO 171.62 Not reported Organic solvents
3,4-(Methylenedioxy)benzylamine 3,4-O-CH₂-O C₈H₉NO₂ 151.16 Not reported Limited aqueous solubility
3-Methoxy-4-methoxymethoxybenzylamine 3-OCH₃, 4-OCH₂OCH₃ C₁₁H₁₇NO₃ 211.25 Estimated >250 High in organic solvents

Research Findings and Implications

Metabolism : Methoxy groups in similar compounds (e.g., 3-methoxy-4-hydroxyphenylglycol) are metabolized via O-demethylation and deamination . The target compound’s methoxymethoxy group may slow metabolic degradation due to steric hindrance, enhancing bioavailability.

Synthesis : Analogous compounds like 3-methoxybenzyl bromide (bp: 152°C) suggest that the target compound could be synthesized via alkylation or etherification reactions .

Safety : Related benzylamine derivatives require protective equipment (gloves, eye protection) during handling, indicating similar precautions for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.